1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea
Description
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3/c1-14-23-18(13-19(24-14)26-8-2-3-9-26)21-6-7-22-20(27)25-15-4-5-16-17(12-15)29-11-10-28-16/h4-5,12-13H,2-3,6-11H2,1H3,(H,21,23,24)(H2,22,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSONXHHDGNQQAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCC2)NCCNC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₃₁N₅O₂
- Molecular Weight : 341.48 g/mol
- CAS Number : 613656-45-4
The compound features a dihydrobenzo[b][1,4]dioxin moiety linked to a pyrimidine derivative through a urea linkage, which is significant for its biological interactions.
Research indicates that compounds containing similar structural motifs may exhibit diverse biological activities, including:
- Antiparasitic Activity : The compound has shown potential against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, with low micromolar potencies observed in vitro. These findings suggest that the compound may disrupt essential cellular processes in these organisms .
- Cytotoxicity : Initial screenings have indicated that certain derivatives exhibit cytotoxic effects on cancer cells. However, it is crucial to differentiate between cytotoxicity and the desired therapeutic effects when evaluating the compound's potential .
- Alpha(2)-Adrenoceptor Antagonism : Related compounds have demonstrated significant binding affinity to alpha(2)-adrenoceptors, which are implicated in various neurodegenerative diseases. This suggests that the compound may influence neurotransmitter dynamics and could be explored for neuroprotective effects .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Findings |
|---|---|---|
| Antiparasitic | 1-(2,3-dihydrobenzo[b][1,4]dioxin) | Effective against T. cruzi and L. infantum |
| Cytotoxicity | Various diarylpyrazole derivatives | Displayed relevant cytotoxicity in cancer cell lines |
| Neuroprotective | Substituted piperidine derivatives | Potent antagonism at alpha(2)-adrenoceptors |
Notable Research
A study published in Molecules highlighted the synthesis of various diarylpyrazole derivatives, which included the aforementioned compound as a hit during high-throughput screening for autophagy inducers. The study emphasized the need for further investigation into the cytotoxic profiles of these compounds to validate their therapeutic potentials .
Safety and Toxicology
Preliminary assessments indicate that while some derivatives exhibit promising biological activities, their safety profiles remain under investigation. It is essential to conduct comprehensive toxicological evaluations to ensure that these compounds do not pose significant risks during therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Comparison of Structural Features
Key Observations:
- Heterocyclic Cores: The target’s dihydrobenzo[1,4]dioxin contrasts with the tetrahydroimidazopyridine () and 2-oxaadamantane ().
- Substituent Effects: The target’s pyrrolidine on pyrimidine may improve solubility compared to the nitro and cyano groups in 1l. The urea linker in both the target and Compound 18 suggests shared synthetic strategies, such as carbodiimide-mediated coupling.
Pharmacological and Physicochemical Profiles
Table 2: Physicochemical and Pharmacological Properties
*logP estimated using fragment-based methods.
- Urea Linkers: Both the target and Compound 18 utilize urea to connect hydrophobic and polar subunits, a design common in kinase inhibitors (e.g., sorafenib). The target’s ethylamino spacer may enhance conformational flexibility compared to Compound 18’s rigid piperidine-triazine system.
- Pyrrolidine vs.
Q & A
Basic Question: What are the standard methods for structural characterization of this compound, and how do they validate its synthesis?
Methodological Answer:
Structural validation typically employs Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm hydrogen and carbon environments, and X-ray crystallography for absolute stereochemical determination. For example, NMR chemical shifts can identify the dihydrobenzo[d]dioxin and pyrimidine-pyrrolidine moieties, while X-ray data (using programs like SHELXL ) resolve bond angles and torsional strain. Cross-referencing experimental NMR peaks with simulated spectra (via software like ACD/Labs) ensures purity and structural fidelity .
Advanced Question: How can conflicting crystallographic data (e.g., disordered regions) be resolved during structural refinement?
Methodological Answer:
Disordered regions in X-ray datasets require iterative refinement strategies:
- Use SHELXL’s PART and SUMP commands to model disorder, applying geometric restraints to maintain chemically reasonable bond lengths/angles .
- Validate against spectroscopic data (e.g., IR or MS) to confirm functional groups are intact despite crystallographic ambiguity .
- Employ DFT calculations (e.g., Gaussian 16) to compare experimental and theoretical electron density maps, resolving discrepancies in ligand orientation .
Basic Question: What synthetic routes are commonly used to prepare this urea derivative?
Methodological Answer:
A two-step protocol is typical:
Coupling Reaction : React 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with a carbodiimide (e.g., EDCI) to form the urea backbone.
Nucleophilic Substitution : Introduce the pyrimidine-pyrrolidine moiety via a Mitsunobu reaction or SNAr (nucleophilic aromatic substitution) under microwave-assisted conditions (e.g., 120°C, DMF, 2h) .
Purity is ensured via column chromatography (silica gel, EtOAc/hexane) and confirmed by HPLC (>95% purity) .
Advanced Question: How can researchers optimize yield in the presence of steric hindrance during pyrimidine functionalization?
Methodological Answer:
Steric hindrance at the pyrimidine’s 4-position requires:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states.
- Catalytic Systems : Employ Pd-mediated cross-coupling (e.g., Buchwald-Hartwig amination) for C-N bond formation .
- Kinetic Analysis : Monitor reaction progress via LC-MS to identify bottlenecks (e.g., intermediate accumulation) and adjust temperature/pH .
Basic Question: What pharmacological mechanisms are hypothesized for this compound, and how are they tested initially?
Methodological Answer:
Hypotheses focus on kinase or GPCR modulation due to the pyrimidine-pyrrolidine motif. Initial screens include:
- In vitro binding assays (e.g., SPR or fluorescence polarization) against kinase panels (e.g., EGFR, JAK2).
- Cellular viability assays (MTT or CellTiter-Glo) in disease-relevant cell lines (e.g., neuroblastoma for CNS targets) .
Advanced Question: How can contradictory activity data (e.g., IC₅₀ variability across studies) be analyzed?
Methodological Answer:
Contradictions arise from assay conditions or target promiscuity. Mitigation strategies:
- Meta-Analysis : Normalize data using Z-scores or percent inhibition relative to positive controls.
- Off-Target Profiling : Use proteome-wide affinity chromatography (e.g., Chemoproteomics) to identify non-canonical targets .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., GROMACS) to assess binding kinetics under varying pH/temperature .
Advanced Question: How can computational models aid in predicting environmental fate or toxicity?
Methodological Answer:
- QSAR Models : Predict biodegradability (e.g., EPI Suite) using descriptors like logP and topological polar surface area .
- Molecular Docking : Screen for endocrine disruption potential using ERα or AR crystal structures (PDB IDs: 3ERT, 2AMB) .
- In Silico ToxCast : Map structural alerts (e.g., Michael acceptors) via tools like Derek Nexus .
Basic Question: What analytical techniques are critical for assessing purity and stability in formulation studies?
Methodological Answer:
- HPLC-PDA : Quantify degradation products (e.g., hydrolyzed urea) under accelerated stability conditions (40°C/75% RH, 4 weeks).
- DSC/TGA : Monitor thermal decomposition (e.g., pyrimidine ring stability) .
- Mass Spectrometry (HRMS) : Confirm molecular integrity with sub-ppm mass accuracy .
Advanced Question: How can structure-activity relationships (SAR) be explored for the pyrrolidine-pyrimidine moiety?
Methodological Answer:
- Analog Synthesis : Replace pyrrolidine with piperidine/morpholine and compare activity via dose-response curves .
- Free-Wilson Analysis : Deconstruct the moiety into substituent contributions (e.g., H-bond donors vs. lipophilicity) using partial least squares regression .
- Cryo-EM : Resolve ligand-target complexes (e.g., β-arrestin-bound GPCRs) to map steric and electronic requirements .
Advanced Question: What experimental designs are recommended for studying metabolic pathways?
Methodological Answer:
- Radiolabeled Tracers : Synthesize ¹⁴C-labeled compound and track metabolites via LC-radiometric detection .
- CYP450 Inhibition Assays : Use human liver microsomes + NADPH to identify major isoforms (e.g., CYP3A4) involved .
- Multi-Omics Integration : Correlate metabolomics (LC-MS) with transcriptomics (RNA-seq) in hepatocyte models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
